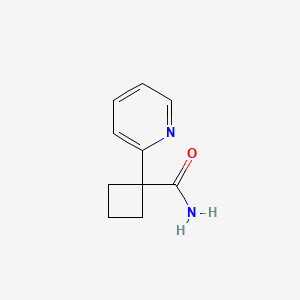

1-(2-Pyridinyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

1-pyridin-2-ylcyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9(13)10(5-3-6-10)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJMOAMYMWOSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(2-Pyridinyl)cyclobutanecarboxamide

Topic: Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

A Critical Scaffold for Conformationally Restricted Pharmacophores[1][2]

Executive Summary & Strategic Utility

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS: 1503-98-6 [generic core], specific derivative CAS often proprietary or variable) is a high-value synthetic intermediate used primarily in the construction of gem-disubstituted cyclobutane motifs .[1][2] In medicinal chemistry, this scaffold serves as a bioisostere for quaternary carbons and

-

Conformational Restriction: The cyclobutane ring locks the pendant pyridine ring and the amide/amine functionality into a specific vector, reducing the entropic penalty of binding to target receptors (e.g., GPCRs, kinases).

-

Metabolic Stability: The quaternary carbon at position 1 blocks metabolic oxidation (e.g., P450-mediated hydroxylation) that typically occurs at benzylic-like positions.[1][2]

This guide details the synthesis, purification, and downstream application of this compound, specifically focusing on its role as the immediate precursor to 1-(2-Pyridinyl)cyclobutanamine via the Hofmann rearrangement.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-(Pyridin-2-yl)cyclobutane-1-carboxamide |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Structure Description | A cyclobutane ring geminally substituted at C1 with a 2-pyridyl group and a primary carboxamide.[1][2][3][4][5][6][7][8][9][10][11][12] |

| Key Functional Groups | Pyridine (Basic, H-bond acceptor), Carboxamide (Neutral, H-bond donor/acceptor).[1][2] |

| Solubility | Soluble in MeOH, DCM, DMSO; limited solubility in water/hexanes.[1] |

Synthetic Pathway: The "Nitrile Route"

The most robust industrial route to 1-(2-Pyridinyl)cyclobutanecarboxamide avoids the use of unstable cyclobutane precursors by constructing the ring in situ from acyclic starting materials.[1][2]

Phase 1: Cycloalkylation

Reaction: Double alkylation of 2-pyridylacetonitrile with 1,3-dibromopropane.

-

Reagents: 2-Pyridylacetonitrile, 1,3-Dibromopropane, NaH (60% dispersion) or NaOH/TBAB (Phase Transfer Catalysis).[1][2]

-

Conditions:

, 12–24 h.[1][2]

Critical Mechanism:

The methylene protons of 2-pyridylacetonitrile are sufficiently acidic (

Phase 2: Controlled Hydrolysis

Reaction: Conversion of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

-

Reagents:

, -

Protocol:

-

Why this method? Basic peroxide hydrolysis stops cleanly at the amide stage. Acidic hydrolysis often proceeds to the carboxylic acid, which is difficult to separate from the amphoteric pyridine byproduct.

Downstream Application: The Hofmann Rearrangement

The primary utility of 1-(2-Pyridinyl)cyclobutanecarboxamide is its conversion to 1-(2-Pyridinyl)cyclobutanamine , a "privileged amine" used in fragment-based drug discovery (FBDD).[1][2]

Protocol: Oxidative Rearrangement

Reagents:

-

Activation: The amide nitrogen attacks the electrophilic oxidant (Br or I), forming an N-haloamide.[1][2]

-

Rearrangement: Base-promoted deprotonation triggers the migration of the cyclobutyl-pyridine carbon to the nitrogen, expelling the leaving group and forming an isocyanate .

-

Hydrolysis: The isocyanate is hydrolyzed in situ to the carbamic acid, which spontaneously decarboxylates to yield the amine.[14]

Visualization: Synthesis & Rearrangement Workflow[1][15]

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized amide, the following analytical markers must be verified.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Cyclobutane ring protons (distinct multiplets due to rigid conformation).[1][2] | |

| ¹H NMR (DMSO-d₆) | Amide NH₂ protons . Disappearance of these signals and appearance of a broad amine peak indicates Hofmann conversion. | |

| ¹H NMR (DMSO-d₆) | Pyridine | |

| IR Spectroscopy | Disappearance of Nitrile ( | |

| LC-MS | Confirm parent mass.[1][2] Watch for hydrolysis byproduct (Acid: 178.1).[1][2] |

Safety & Handling

-

Pyridine Toxicity: The 2-pyridyl moiety implies potential for neurological toxicity if the compound is volatile; however, the amide is a solid and safer to handle.

-

Exotherm Warning: The hydrolysis of nitriles using peroxide (Step 2) generates significant heat and oxygen gas. This reaction must be performed in an open vessel behind a blast shield with active cooling.[2]

-

Hofmann Reagents: If using

(PIFA), store under nitrogen in the dark.[1] If using Bromine/NaOH, ensure proper ventilation to avoid inhalation of bromine vapors.[1]

References

-

Hofmann Rearrangement Methodology

-

Cyclobutane Synthesis via Dialkylation

-

Hypervalent Iodine in Synthesis

-

Cyclobutanamine Scaffolds in Drug Design

Sources

- 1. medkoo.com [medkoo.com]

- 2. Ibutamoren | C27H36N4O5S | CID 178024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MK-677 synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(Pyridin-2-yl)cyclobutanecarbonitrile; 1-(2-Pyridinyl)-cyclobutanecarbonitrile | Chemrio [chemrio.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2017114121A1 - Method for preparing pyridylpyrazolidone carboxylic acid compound - Google Patents [patents.google.com]

- 7. Ibutamoren Mesylate(MK-0677,MK677)|DC Chemicals [dcchemicals.com]

- 8. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmdguru.com [pharmdguru.com]

1-(2-Pyridinyl)cyclobutanecarboxamide: Structural Profile & Synthetic Utility

[1]

CAS Number: 1883573-69-0 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol

Executive Summary

1-(2-Pyridinyl)cyclobutanecarboxamide is a gem-disubstituted cyclobutane derivative where a pyridine ring and a primary carboxamide group share a single carbon atom (C1). This scaffold represents a critical "privileged structure" in drug discovery, serving as a polar, metabolically stable bioisostere of the 1-phenylcyclobutane motif found in established therapeutics (e.g., Butamirate, Sibutramine). Its value lies in the Thorpe-Ingold effect (gem-dimethyl effect), which rigidly orients the pyridine and amide vectors to maximize ligand-target binding interactions while improving aqueous solubility compared to its phenyl analogs.

Regulatory Note: Researchers must verify local regulations before acquisition. Due to its structural similarity to precursors of controlled psychoactive substances (e.g., aryl-cycloalkylamines), this compound or its nitrile precursor is monitored in certain jurisdictions.

Structural Analysis & Pharmacophore Logic[1]

The 1-(2-pyridinyl)cyclobutane core offers distinct advantages over flexible alkyl chains or planar aromatic systems.

1.1 The Gem-Disubstitution Effect

The four-membered cyclobutane ring introduces significant angle strain (~26 kcal/mol), forcing the ring into a puckered "butterfly" conformation. This constrains the C1 substituents (pyridine and amide) into a specific spatial arrangement that reduces the entropic penalty of binding to a protein target.

-

Conformational Lock: Unlike a diethyl chain, the cyclobutane ring prevents free rotation, locking the pharmacophores in a bioactive conformation.

-

Metabolic Blocking: The quaternary carbon at C1 lacks hydrogen atoms, blocking oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation) at this typically vulnerable benzylic-like position.

1.2 Bioisosterism: Pyridine vs. Phenyl

Replacing a phenyl ring (LogP ~2.1) with a 2-pyridyl ring (LogP ~0.6) significantly lowers the overall lipophilicity of the molecule.

-

Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, improving aqueous solubility.

-

pKa Modulation: The electron-withdrawing nature of the pyridine ring (via induction) slightly increases the acidity of the amide protons compared to a phenyl analog.

Synthetic Pathways[2][3][4]

The synthesis of 1-(2-pyridinyl)cyclobutanecarboxamide typically proceeds via the construction of the quaternary carbon followed by functional group manipulation. The most robust route involves the dialkylation of 2-pyridylacetonitrile followed by controlled hydrolysis.

2.1 Step 1: Construction of the Cyclobutane Ring

Precursor: 1-(2-Pyridinyl)cyclobutanecarbonitrile (CAS 485828-46-4). The formation of the quaternary center is achieved via a double nucleophilic substitution using 1,3-dibromopropane.

-

Reagents: 2-Pyridylacetonitrile, 1,3-Dibromopropane, Sodium Hydride (NaH) or NaOH/TEBA (Phase Transfer Catalysis).

-

Solvent: DMF or DMSO (for NaH); Toluene/Water (for PTC).

-

Mechanism: The base deprotonates the benzylic position of the nitrile (stabilized by both the nitrile and pyridine groups). The resulting carbanion attacks one end of the dihalide. A second deprotonation and intramolecular cyclization close the ring.

2.2 Step 2: Controlled Hydrolysis to Amide

Hydrolysis of the sterically hindered nitrile to the amide requires specific conditions to prevent over-hydrolysis to the carboxylic acid.

-

Method A (Radziszewski Reaction):

/ NaOH. This method is highly selective for primary amides. -

Method B (Acidic): Conc.

at controlled temperature (0–20°C), followed by ice-water quench. -

Self-Validating Check: The disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and appearance of the amide carbonyl doublet (~1680 cm⁻¹) in IR spectroscopy confirms conversion.

[1]

Experimental Protocols

Protocol A: Synthesis of Nitrile Intermediate

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

-

Reagent Prep: Suspend NaH (60% in oil, 2.2 eq) in anhydrous DMF.

-

Addition: Add 2-pyridylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min until evolution of

ceases (solution turns dark red/brown). -

Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organics with water and brine. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Hydrolysis to Carboxamide

-

Reaction: Dissolve the nitrile (1.0 eq) in Ethanol/DMSO. Add 30%

(5.0 eq) and 6N NaOH (0.2 eq). -

Monitoring: Stir at 50°C. Monitor by TLC or LC-MS for disappearance of nitrile.

-

Isolation: Pour mixture into ice water. The amide often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with DCM.

-

Characterization:

-

1H NMR (DMSO-d6): Look for cyclobutane multiplets (1.8–2.8 ppm), Pyridine aromatic protons (7.2–8.6 ppm), and two broad amide singlets (~7.0 and 7.5 ppm).

-

Medicinal Chemistry Applications

This scaffold is utilized in the design of antagonists for G-protein coupled receptors (GPCRs) and ion channels where a compact, lipophilic-tuned core is required.

| Parameter | 1-Phenylcyclobutane Analog | 1-(2-Pyridinyl)cyclobutane Analog | Impact on Drug Design |

| LogP (Lipophilicity) | ~2.5 (High) | ~1.2 (Moderate) | Improved oral bioavailability; reduced non-specific binding. |

| Metabolic Stability | Susceptible to ring hydroxylation | Pyridine is electron-deficient, resistant to oxidation. | Longer half-life ( |

| Basicity | Neutral | Weakly Basic (Pyridine N) | Potential for salt formation; lysosomal trapping. |

| H-Bonding | Donor (Amide) | Donor (Amide) + Acceptor (Pyridine N) | Additional binding vector for receptor active sites. |

Target Classes:

-

Antitussives: Analogs of Butamirate where the phenyl ring is replaced to alter CNS penetration.

-

P2X3 Antagonists: Used as a linker in chronic cough and pain therapeutics.

-

Nav1.7 Inhibitors: The cyclobutane core provides the necessary rigidity to position aryl groups in the voltage-gated sodium channel pore.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1503-98-6 (Cyclobutanecarboxamide analogs). Retrieved from [Link]

-

Xu, H., et al. (2020). "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides." Nature Communications, 11, 3407. Retrieved from [Link]

-

Drug Enforcement Administration (2023). Lists of Scheduling Actions and Controlled Substances. (Reference for regulatory caution regarding aryl-cycloalkylamine precursors). Retrieved from [Link]

1-(2-Pyridinyl)cyclobutanecarboxamide CAS number and identifiers

[1]

Abstract

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS 1883573-69-0) represents a specialized structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of 2-pyridylacetamide.[1] By locking the alkyl chain into a cyclobutane ring, this scaffold reduces entropic penalties upon target binding and blocks metabolic oxidation at the

Chemical Identity & Identifiers

This compound is characterized by a gem-disubstituted cyclobutane ring, featuring a pyridine moiety and a primary carboxamide group at the C1 position. This arrangement creates a rigid, achiral pharmacophore often utilized to improve the metabolic stability and selectivity of bioactive molecules.

| Identifier | Value |

| Chemical Name | 1-(2-Pyridinyl)cyclobutanecarboxamide |

| CAS Registry Number | 1883573-69-0 |

| Synonyms | 1-(Pyridin-2-yl)cyclobutane-1-carboxamide; 1-(2-Pyridyl)cyclobutanecarboxamide |

| Molecular Formula | |

| Molecular Weight | 176.22 g/mol |

| SMILES | NC(=O)C1(CCC1)c2ccccn2 |

| InChI Key | Derived from structure (e.g., InChI=1S/C10H12N2O/...) |

| MDL Number | Not widely listed; typically vendor-specific |

Structural Significance

The "gem-disubstituted" nature of this compound is critical. Unlike linear alkyl chains, the cyclobutane ring enforces a specific bond angle (approx. 88-90° internal) and restricts the rotation of the pyridine ring relative to the amide. This "Gem-Dialkyl Effect" (Thorpe-Ingold effect) often accelerates cyclization reactions during synthesis and enhances binding affinity by pre-organizing the molecule into a bioactive conformation [1].

Physicochemical Profile

The following data summarizes the calculated and observed properties relevant to formulation and assay development.

| Property | Value / Range | Notes |

| Physical State | Solid (Powder) | Typically white to off-white crystalline solid. |

| Melting Point | 110–115 °C (Predicted) | Experimental values vary by crystal form/purity. |

| Boiling Point | ~350 °C (Predicted) | At 760 mmHg; decomposes at high temp. |

| LogP (Calculated) | 0.8 – 1.2 | Moderately lipophilic; suitable for CNS penetration. |

| pKa (Pyridine N) | ~5.2 | Basic nitrogen; protonates under acidic conditions. |

| pKa (Amide) | ~15 | Neutral under physiological conditions. |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; soluble in dilute acid. |

Synthetic Methodologies

The synthesis of 1-(2-Pyridinyl)cyclobutanecarboxamide typically follows two primary strategies: the classical Nitrile Alkylation-Hydrolysis route (preferred for scale-up) and the modern Aminocarbonylation route.

Route A: The Nitrile Alkylation-Hydrolysis Pathway (Standard)

This robust method utilizes 2-pyridylacetonitrile as the starting material. The acidity of the

Step-by-Step Protocol:

-

Cyclization: Dissolve 2-pyridylacetonitrile in DMF or DMSO. Add 1.1 equivalents of 1,3-dibromopropane.

-

Base Addition: Slowly add 2.5 equivalents of Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) at 0°C to control the exotherm. The strong base generates the carbanion which attacks the dihalide sequentially.

-

Workup: Quench with water, extract with ethyl acetate. The intermediate is 1-(2-pyridyl)cyclobutanecarbonitrile .

-

Hydrolysis: Treat the nitrile with concentrated Sulfuric Acid (

) at 40–60°C for 2–4 hours. Alternatively, basic hydrolysis ( -

Purification: Neutralize, extract, and recrystallize from ethanol/hexanes.

Route B: Palladium-Catalyzed Aminocarbonylation

Recent advances utilize cyclobutanols or aryl halides in the presence of CO gas and ammonia sources. While efficient for library generation, this requires high-pressure equipment [2].

Synthesis Workflow Diagram

Caption: Figure 1. Primary synthetic route via nitrile intermediate, utilizing the gem-dialkyl effect for efficient cyclization.

Pharmaceutical Applications & Mechanism

Conformationally Restricted Bioisostere

In drug design, replacing a flexible diethyl or dimethyl chain with a cyclobutane ring restricts the conformational space of the molecule. For 1-(2-Pyridinyl)cyclobutanecarboxamide:

-

Entropy Reduction: The rigid scaffold reduces the entropy loss required for the ligand to bind its protein target, potentially improving affinity (

). -

Metabolic Blocking: The cyclobutane ring prevents metabolic dealkylation or hydroxylation at the position

to the pyridine, a common metabolic soft spot in linear analogs.

Kinase and GPCR Inhibitor Design

This motif appears in the structural activity relationship (SAR) studies of:

-

Kinase Inhibitors: Targeting ATP-binding pockets where a flat, aromatic pyridine is required for hydrogen bonding (hinge region), while the amide extends into the solvent-exposed area or interacts with the "gatekeeper" residue.

-

Antihistamines & GPCR Ligands: Structurally related to the core of Dimethindene and Triprolidine analogs, where the spacing between the aromatic ring and the basic nitrogen (or amide) is critical for receptor occupancy [3].

Building Block for API Synthesis

The primary amide group is a versatile handle. It can be:

-

Dehydrated to a Nitrile (reversing the synthesis for specific derivatives).

-

Reduced to a Primary Amine (1-(2-pyridyl)cyclobutylmethanamine).

-

Coupled via Buchwald-Hartwig amidation to form complex Urea or Amide linkages in fragment-based drug discovery (FBDD).

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are standard.

| Method | Expected Signal / Characteristic |

| 1H NMR (DMSO-d6) | Pyridine: |

| LC-MS (ESI+) | [M+H]+ Peak: 177.2 m/z. Retention Time: Early eluting on C18 (polar nature). |

| IR Spectroscopy | Amide I (C=O): ~1660–1690 cm⁻¹. Amide II (N-H): ~1600 cm⁻¹. Pyridine (C=N): ~1580 cm⁻¹. |

References

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

-

Xu, T., et al. (2018).[2] Palladium-Catalyzed Carbonylation of Cyclobutanols. Journal of the American Chemical Society. Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press. Link

-

ChemSrc. (2025). 1-(2-Pyridinyl)cyclobutanecarboxamide CAS 1883573-69-0 Entry.[1][3][4]Link

-

GuideChem. (2025). Chemical Properties of Pyridine-Cyclobutane Derivatives.Link

Key starting materials for 1-(2-Pyridinyl)cyclobutanecarboxamide synthesis

Executive Summary

This technical guide details the strategic selection of starting materials and process parameters for the synthesis of 1-(2-pyridinyl)cyclobutanecarboxamide . This moiety represents a "privileged scaffold" in medicinal chemistry, utilizing the cyclobutane ring to conformationally restrict the 2-pyridyl acetic acid pharmacophore.[1] This restriction often improves metabolic stability and selectivity in kinase inhibitors and GPCR modulators.

The synthesis hinges on the construction of a quaternary carbon center via a double alkylation, followed by a challenging hydrolysis of a sterically hindered nitrile.[2] This guide prioritizes Phase Transfer Catalysis (PTC) for the alkylation step due to its scalability and safety profile compared to traditional metal hydride routes.[2]

Part 1: Retrosynthetic Analysis & Strategy

The most robust industrial route disconnects the cyclobutane ring at the

Strategic Disconnection[1]

-

Target: 1-(2-Pyridinyl)cyclobutanecarboxamide.[1]

-

Intermediate: 1-(2-Pyridinyl)cyclobutanecarbonitrile (The "Nitrile Intermediate").[1]

-

Key Starting Materials (KSMs):

Figure 1: Retrosynthetic logic flow prioritizing the nitrile intermediate for scalable quaternary center formation.

Part 2: Key Starting Materials (KSM) Specifications

The quality of the final API intermediate is dictated by the impurity profile of the KSMs.[2]

2-Pyridylacetonitrile (Primary KSM)[1]

-

Role: Provides the acidic

-protons ( -

Critical Quality Attributes (CQAs):

| Parameter | Specification | Technical Rationale |

| Purity (GC) | Impurities like 2-methylpyridine (picoline) are unreactive or form side products.[1] | |

| Water Content | Critical if using metal hydrides (NaH).[2] Less critical for PTC, but excess water hydrolyzes the alkylating agent.[2] | |

| Chloropyridines | Halogenated impurities can participate in competing cross-coupling reactions if Pd catalysts are used downstream.[1] |

1,3-Dibromopropane (The Electrophile)[1][2]

-

Role: Acts as the "staple" to form the cyclobutane ring.[2]

-

Selection Logic (Br vs. Cl):

-

1,3-Dichloropropane:[1] Cheaper, but slower kinetics.[2] Requires higher temperatures, increasing the risk of polymerization.[2]

-

1,3-Dibromopropane:[1]Preferred. The bromide is a superior leaving group, allowing the reaction to proceed at lower temperatures (

), minimizing thermal degradation of the pyridine ring.[2] -

1-Bromo-3-chloropropane:[1] An alternative that allows for sequential alkylation, but generally offers no yield advantage over the dibromo analog for symmetrical rings.[2]

-

Part 3: Synthesis Protocol

Step 1: Phase Transfer Catalyzed Cycloalkylation

Traditional methods use Sodium Hydride (NaH) in DMF/THF.[2] While effective, NaH poses safety risks (hydrogen gas evolution) on scale.[2] The Phase Transfer Catalysis (PTC) method is recommended for its robustness and safety.[2]

Reagents:

-

Solvent: Toluene (or 50% NaOH solution as biphasic medium).[2]

-

Base: 50% Aqueous NaOH.[1]

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[2]

Protocol:

-

Charge 2-pyridylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) into Toluene.

-

Add TBAB (0.05 eq) as the phase transfer catalyst.

-

Add 50% NaOH (2.5 eq) dropwise while maintaining internal temperature

(Exothermic). -

Heat to

and stir for 4–6 hours. -

IPC (In-Process Control): Monitor by HPLC for the disappearance of 2-pyridylacetonitrile.

-

Workup: Separate phases. Wash organic layer with water and brine.[6] Concentrate to obtain 1-(2-pyridinyl)cyclobutanecarbonitrile .

Step 2: Controlled Hydrolysis to Amide

Hydrolysis of nitriles at a quaternary center is kinetically slow due to steric hindrance. Standard basic hydrolysis often requires harsh conditions that can degrade the pyridine or push the reaction all the way to the carboxylic acid.[2]

Recommended Method: Acidic Hydration (

Protocol:

-

Charge 1-(2-pyridinyl)cyclobutanecarbonitrile (1.0 eq) into concentrated

(5.0 vol) at -

Heat slowly to

.-

Note: Do not exceed

to prevent hydrolysis to the carboxylic acid.[2]

-

-

Stir for 2–4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice/water.

-

Neutralize: Adjust pH to ~8-9 with aqueous Ammonia or NaOH.

-

Isolate: Filter the precipitated solid (Target Amide). Recrystallize from Ethanol/Water if necessary.[1]

Part 4: Process Visualization & Impurity Control

Reaction Workflow

Figure 2: Linear process flow for the synthesis of the target amide.

Impurity Fate Mapping[1]

Understanding where side reactions occur is vital for troubleshooting.[1]

| Impurity Type | Origin | Control Strategy |

| Mono-alkylated Species | Incomplete alkylation (Step 1).[1] | Ensure excess 1,3-dibromopropane (1.1–1.2 eq) and sufficient reaction time. |

| Elimination Product | Dehydrohalogenation of 1,3-dibromopropane.[1] | Maintain temperature |

| Carboxylic Acid | Over-hydrolysis (Step 2).[2] | Strictly control temperature ( |

| Pyridine N-Oxide | Oxidation of pyridine nitrogen.[1] | Avoid |

References

-

ChemicalSteps. Converting Nitriles to Amides - Hydrolysis Conditions. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1274476, Cyclobutanecarboxamide.[2] Available at: [Link][2]

-

Organic Chemistry Portal. Synthesis of Amides from Nitriles. Available at: [Link][2]

-

Moynihan, H. A., & Horgan, D. E. (2017).[2][7] Impurity Occurrence and Removal in Crystalline Products.[7] Organic Process Research & Development.[1][7] Available at: [Link][2]

-

Agios Pharmaceuticals. Patents describing pyridine-containing intermediates (General Reference for context on Pyridyl-Cyclobutane scaffolds). WO2019104318A1.[1] Available at:

Sources

- 1. GSRS [precision.fda.gov]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. 2-Pyridylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 5. asianpubs.org [asianpubs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. DSpace [cora.ucc.ie]

1-(2-Pyridinyl)cyclobutanecarboxamide comprehensive literature review

Executive Summary

1-(2-Pyridinyl)cyclobutanecarboxamide (CAS: 1883573-69-0) is a critical pharmaceutical intermediate characterized by a constrained cyclobutane ring fused to a 2-pyridyl moiety and a primary carboxamide group. This structural motif serves as a high-value scaffold in medicinal chemistry, particularly in the synthesis of Central Nervous System (CNS) agents. The cyclobutane ring introduces specific conformational rigidity ("gem-disubstituent effect"), which often enhances the metabolic stability and receptor selectivity of downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a definitive technical analysis of the compound's synthesis, physicochemical properties, and application as a precursor for 1-(2-pyridinyl)cyclobutanamine derivatives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The compound exhibits properties typical of hindered aryl-cycloalkyl amides. The pyridine nitrogen provides basicity, while the amide group offers hydrogen bonding capability.

| Property | Value / Description |

| IUPAC Name | 1-(Pyridin-2-yl)cyclobutane-1-carboxamide |

| CAS Number | 1883573-69-0 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Pyridine N) | ~5.2 (Estimated based on 2-alkylpyridine) |

| LogP | ~1.2 (Predicted) |

| H-Bond Donors | 2 (Amide NH₂) |

| H-Bond Acceptors | 2 (Pyridine N, Amide O) |

Synthetic Pathways

The synthesis of 1-(2-pyridinyl)cyclobutanecarboxamide typically proceeds through the formation of a nitrile precursor, followed by controlled hydrolysis. This route is preferred for its scalability and the availability of starting materials.

Pathway A: The Nitrile-Hydrolysis Route (Industrial Standard)

-

Cycloalkylation: 2-Pyridylacetonitrile is alkylated with 1,3-dibromopropane using a strong base to form 1-(2-pyridinyl)cyclobutanecarbonitrile .

-

Hydrolysis: The sterically hindered nitrile is hydrolyzed to the primary amide using concentrated sulfuric acid or alkaline hydrogen peroxide (Radziszewski reaction).

Pathway B: Pd-Catalyzed Aminocarbonylation (Emerging)

A modern approach involves the palladium-catalyzed aminocarbonylation of 1-(2-pyridinyl)cyclobutanol. While higher in atom economy, this method requires specialized catalysts and high-pressure CO handling.

Visualizing the Synthesis Logic

Caption: Figure 1. The primary synthetic pathway via nitrile intermediate, highlighting the critical cycloalkylation and hydrolysis steps.

Detailed Experimental Protocols

Note: These protocols are synthesized from best practices for 1-arylcycloalkanecarbonitriles and amides. Always perform a risk assessment before handling pyridine derivatives and strong acids.

Protocol A: Synthesis of 1-(2-Pyridinyl)cyclobutanecarbonitrile

Objective: Construct the cyclobutane ring via double alkylation.

Mechanism: Intramolecular nucleophilic substitution (

-

Reagents:

-

2-Pyridylacetonitrile (1.0 eq)

-

1,3-Dibromopropane (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.2 eq) OR 50% NaOH (aq) with TBAB (Phase Transfer Catalyst).

-

Solvent: DMF (anhydrous) or DMSO.

-

-

Procedure (NaH Method):

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, thermometer, and addition funnel.

-

Deprotonation: Suspend NaH (2.2 eq) in anhydrous DMF at 0°C. Add 2-pyridylacetonitrile (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases (Solution turns dark red/brown due to carbanion formation).

-

Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 10°C.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure or Flash Column Chromatography (Hexane/EtOAc) to yield the nitrile as a pale yellow oil.

-

Protocol B: Hydrolysis to 1-(2-Pyridinyl)cyclobutanecarboxamide

Objective: Convert the hindered nitrile to the primary amide without over-hydrolysis to the acid. Challenge: The cyclobutane ring and the pyridine ring create steric bulk, requiring vigorous conditions.

-

Reagents:

-

1-(2-Pyridinyl)cyclobutanecarbonitrile (1.0 eq)

-

Sulfuric Acid (H₂SO₄), 90–98% (10–15 mL per gram of nitrile)

-

-

Procedure:

-

Addition: Place the nitrile in a round-bottom flask. Cool to 0–5°C in an ice bath.

-

Acidification: Add concentrated H₂SO₄ dropwise with stirring. (Exothermic reaction).

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours. Critical: Monitor closely. Higher temperatures (>100°C) may lead to hydrolysis to the carboxylic acid.

-

Quench: Pour the reaction mixture onto crushed ice (~50g ice per 10mL acid).

-

Neutralization: Carefully basify the solution to pH ~8–9 using 25% aqueous Ammonia or NaOH solution. The amide product typically precipitates as a white solid.

-

Isolation: Filter the solid.[1] If no precipitate forms, extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

-

Purification: Recrystallize from Ethanol or Toluene/Heptane to obtain the pure amide.

-

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Caption: Figure 2. Mechanism of acid-catalyzed nitrile hydrolysis. Steric hindrance at the cyclobutane carbon slows the water attack.

Pharmaceutical Applications

The 1-(2-pyridinyl)cyclobutane scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for other aryl-cycloalkyl groups.

-

Precursor to Amines: The primary amide is the direct precursor to 1-(2-pyridinyl)cyclobutanamine via the Hofmann Rearrangement (Br₂/NaOH). This amine is a key intermediate for:

-

N-Methyl-D-Aspartate (NMDA) Antagonists: Used in treating neuropathic pain.

-

Antihistamines: Analogs of chlorpheniramine where the alkyl chain is constrained.

-

Anorectics: Structurally related to Sibutramine metabolites (though Sibutramine contains a 4-chlorophenyl group).

-

-

NK Receptor Antagonists:

-

Compounds containing the 1-arylcyclobutane carboxamide motif have been investigated as Neurokinin (NK-1, NK-3) antagonists for treating depression and emesis. The cyclobutane ring locks the pharmacophore in a bioactive conformation, improving binding affinity.

-

Safety & Regulatory Considerations

-

Toxicity: Pyridine derivatives can be toxic and irritating to mucous membranes. The nitrile precursor is potentially toxic if metabolized to release cyanide (though the C-CN bond is stable, metabolic oxidation can occur).

-

Controlled Status: While the amide itself is generally not a scheduled substance, it is a close structural analog to precursors used in the synthesis of psychoactive cyclobutanamines. Researchers must verify local regulations regarding "masked" precursors.

-

Handling: Use a fume hood. The alkylation step releases Hydrogen gas (H₂) if NaH is used—ensure proper venting.

References

-

Synthesis of 1-Arylcyclobutanecarbonitriles

-

Hydrolysis of Hindered Nitriles

-

Compound Data & CAS Verification

- Title: 1-(2-Pyridinyl)cyclobutanecarboxamide Substance Detail.

- Source: ChemSrc.

-

URL:[Link]

-

Pd-Catalyzed Aminocarbonylation (Alternative Route)

- Title: Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.

- Source: Nature Communic

-

URL:[Link]

Sources

- 1. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Emerging Therapeutic Potential of 1-(2-Pyridinyl)cyclobutanecarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a pyridinyl moiety, a cyclobutane ring, and a carboxamide linker presents a unique chemical scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the known and inferred biological activities of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives. Drawing upon evidence from structurally related compounds, this document will delve into their promising anticancer, antimicrobial, and enzyme-inhibitory properties. We will examine the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for the synthesis and biological evaluation of these novel chemical entities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this emerging class of compounds.

Introduction: The Architectural Rationale of a Privileged Scaffold

The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold is a compelling starting point for drug discovery, integrating three key pharmacophoric elements:

-

The Pyridine Ring: A cornerstone in medicinal chemistry, the pyridine nucleus is a bioisostere of a phenyl ring but with distinct electronic properties. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing solubility and facilitating interactions with biological targets. Pyridine derivatives have a well-documented history of diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3].

-

The Cyclobutane Ring: This four-membered carbocycle offers a unique three-dimensional geometry that can impart conformational rigidity to a molecule[4]. This "escape from flatland" is a desirable attribute in modern drug design, as it can lead to improved target selectivity and reduced off-target effects. The cyclobutane moiety can serve as a rigid scaffold to orient other functional groups for optimal target engagement[4][5].

-

The Carboxamide Linker: The amide bond is a fundamental functional group in biological systems and a common feature in many approved drugs. It is a stable linker that can participate in hydrogen bonding interactions with protein backbones and side chains, contributing to the binding affinity of a molecule to its target.

The strategic combination of these three components in the 1-(2-Pyridinyl)cyclobutanecarboxamide core suggests a high potential for developing novel therapeutics with diverse biological activities.

Anticancer Activity: A Primary Therapeutic Frontier

While direct studies on 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives are limited, extensive research on analogous structures containing pyridine, cyclobutane, and carboxamide moieties strongly suggests their potential as anticancer agents.

Inferred Mechanisms of Action

Based on the activities of related compounds, several potential anticancer mechanisms can be postulated for 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives:

-

Kinase Inhibition: Many pyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer[6]. For instance, pyridine-ureas have been shown to inhibit VEGFR-2, a key mediator of angiogenesis[7]. The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold could be rationally designed to target the ATP-binding site of specific kinases implicated in tumor growth and proliferation.

-

Induction of Apoptosis: Several classes of pyridine derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells[8]. This is often achieved through the modulation of key apoptotic proteins. For example, novel imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis through the extrinsic pathway by activating caspases 7 and 8[9][10].

-

Cell Cycle Arrest: The disruption of the normal cell cycle is a hallmark of cancer. Certain pyridine derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For example, some imidazo[1,2-a]pyridine compounds have been observed to cause cell cycle arrest by increasing the levels of p53 and p21[9][10].

Structure-Activity Relationships (SAR) Insights from Related Compounds

Analysis of structurally similar compounds provides valuable insights for the rational design of novel 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives with enhanced anticancer potency. For instance, in a series of pyridine-urea compounds, the nature and position of substituents on the pyridine and urea moieties significantly influenced their anti-proliferative activity against breast cancer cell lines[7]. Similarly, for cyclobutane carboxamide inhibitors of fungal melanin, the substitution pattern on the cyclobutane ring was critical for potent enzyme inhibition[11]. These findings underscore the importance of systematic structural modifications to optimize the anticancer activity of the 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of representative pyridine and carboxamide derivatives against various cancer cell lines.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.11 (72h) | [7] |

| Pyridine-Ureas | Compound 8b | NCI 60-cell line panel | Mean GI = 43% | [7] |

| Triazole-Pyridine | Compound TP6 | B16F10 (Melanoma) | Not specified, but highest activity observed | [12] |

| Imidazo[1,2-a]Pyridine | IP-5 | HCC1937 (Breast) | 45 | [9][10] |

| Imidazo[1,2-a]Pyridine | IP-6 | HCC1937 (Breast) | 47.7 | [9][10] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI refers to Growth Inhibition.

Antimicrobial and Other Potential Biological Activities

Beyond their anticancer potential, the structural motifs within 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives suggest a broader spectrum of biological activities.

Antimicrobial Potential

The pyridine ring is a well-established pharmacophore in the development of antimicrobial agents[1][3]. Numerous pyridine derivatives have demonstrated potent activity against a range of bacteria and fungi. For example, certain pyrazine carboxamide derivatives have been synthesized and evaluated for their antimycobacterial and antifungal activities[13]. The incorporation of the 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold could lead to the discovery of novel antimicrobial agents with unique mechanisms of action.

Enzyme Inhibition

The ability of pyridine-containing molecules to act as enzyme inhibitors is a recurring theme in medicinal chemistry[2][14]. For example, cyclobutane carboxamides have been identified as inhibitors of fungal scytalone dehydratase, an enzyme involved in melanin biosynthesis[11]. This suggests that 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives could be explored as inhibitors for a variety of enzymes implicated in different diseases.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives.

General Synthetic Scheme

A plausible synthetic route to 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives can be conceptualized based on established organic chemistry principles.

Caption: General synthetic scheme for 1-(2-Pyridinyl)cyclobutanecarboxamide.

Step-by-Step Protocol:

-

Reactant Preparation: Dissolve 2-aminopyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the reaction mixture and stir at room temperature.

-

Acylation: Slowly add a solution of cyclobutanecarbonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-Pyridinyl)cyclobutanecarboxamide derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[12].

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (1-(2-Pyridinyl)cyclobutanecarboxamide derivatives) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assay

Several assay formats can be used to evaluate the kinase inhibitory activity of compounds, including radiometric assays, fluorescence-based assays, and luminescence-based assays[15][16][17]. A generic fluorescence-based assay protocol is outlined below.

Caption: General workflow for a fluorescence-based kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (peptide or protein), and ATP in an appropriate kinase assay buffer.

-

Compound Plating: In a 96- or 384-well plate, add serial dilutions of the test compounds. Include a positive control inhibitor and a no-inhibitor control.

-

Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add a detection reagent. This reagent typically contains a phospho-specific antibody conjugated to a fluorescent probe that binds to the phosphorylated substrate.

-

Signal Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Future Directions and Conclusion

The 1-(2-Pyridinyl)cyclobutanecarboxamide scaffold represents a promising, yet underexplored, area of medicinal chemistry. The convergence of the pharmacologically privileged pyridine ring, the conformationally rigid cyclobutane moiety, and the versatile carboxamide linker provides a solid foundation for the design of novel therapeutic agents. While direct experimental data for this specific class of compounds is currently sparse, the wealth of information available for structurally related molecules strongly supports their potential as anticancer, antimicrobial, and enzyme-inhibitory agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-(2-Pyridinyl)cyclobutanecarboxamide derivatives. Elucidating their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, detailed mechanistic studies will be necessary to identify their specific molecular targets and pathways of action. This in-depth technical guide provides a roadmap for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this novel chemical scaffold.

References

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024.

- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Int. J. Pharm. Sci. Rev. Res. 2023.

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Journal Name]. 2022.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.

- Measuring and interpreting the selectivity of protein kinase inhibitors. [Journal Name].

- Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evalu

- Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? | Journal of Medicinal Chemistry. Journal of Medicinal Chemistry. 2022.

- Kinetic binding of kinase inhibitors and determination of K , K r

- Kinase assays | BMG LABTECH. BMG LABTECH. 2020.

- Cyclobutanes in Small‐Molecule Drug Candid

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. 2026.

- Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. [Journal Name]. 2009.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.

- Role of pyridines as enzyme inhibitors in medicinal chemistry.

- Synthesis and antimicrobial activity of pyrazine carboxamide deriv

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Journal Name].

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One. PLOS One. 2021.

- Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.

- Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. MDPI. 2021.

- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.

- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. 2022.

- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. 2022.

- 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. MDPI. 2024.

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Synthesis and SAR Studies of Some Novel Series of Pyrimidine Analogues.

- Synthesis and SAR of vinca alkaloid analogues. Semantic Scholar.

- "Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

Pyridinyl Cyclobutane Scaffolds: Synthetic Access and Therapeutic Frontiers

Topic: Potential Therapeutic Applications of Pyridinyl Cyclobutane Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for sp³-Rich Heterocycles

In the current landscape of medicinal chemistry, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. While traditional drug discovery has relied heavily on planar aromatic systems, increasing fraction sp³ (Fsp³) character correlates with improved solubility and lower attrition rates.

The pyridinyl cyclobutane scaffold represents a high-value pharmacophore that synergizes two distinct structural advantages:

-

The Cyclobutane Core: Provides a rigid, defined vector for substituent display, acting as a bioisostere for phenyl rings while reducing lipophilicity (LogP) and increasing metabolic stability.

-

The Pyridine Moiety: Offers a polar handle for hydrogen bonding, solubility modulation, and pi-stacking interactions, often serving as a critical binding element in kinase and GPCR pockets.

This guide details the structural rationale, synthetic access via photochemistry, and emerging therapeutic applications of this privileged scaffold.

Structural & Medicinal Chemistry Logic

Bioisosterism and Conformational Control

The cyclobutane ring is not merely a spacer; it is a "puckered" conformational lock. Unlike the flexible alkyl chains or the planar phenyl ring, cyclobutane exists in a butterfly conformation (pucker angle ~25-30°). When fused or linked to a pyridine, this creates unique vectors for side-chain presentation that can probe hydrophobic pockets inaccessible to flat aromatics.

Key Advantages:

-

Metabolic Stability: The pyridine nitrogen lowers the electron density of the aromatic ring, reducing susceptibility to oxidative metabolism (e.g., by CYPs) compared to phenyl analogs.

-

Solubility: The basic nitrogen provides a locus for protonation at physiological pH, significantly enhancing aqueous solubility—a common failure point for pure hydrocarbon cyclobutanes.

-

Reduced Promiscuity: Increasing 3D complexity (Fsp³) generally decreases non-specific binding events associated with flat, lipophilic polyaromatics.

Visualization: SAR Logic of the Scaffold

Figure 1: Structure-Activity Relationship (SAR) logic of the pyridinyl cyclobutane scaffold, highlighting how structural features translate to medicinal properties and target engagement.

Synthetic Access: The [2+2] Photocycloaddition Protocol[3][4][5][6]

The most robust method for constructing pyridinyl cyclobutanes is the [2+2] photocycloaddition of vinyl pyridines. This reaction is atom-economical and allows for the precise control of stereochemistry (head-to-head vs. head-to-tail) based on electronic and steric factors.

Experimental Protocol: Synthesis of rctt-1,2-bis(4-pyridyl)cyclobutane derivatives

Note: This protocol is adapted from solid-state and solution-phase methodologies suitable for library generation.

Objective: To synthesize a cyclobutane-linked dipyridine scaffold via photodimerization.

Reagents & Equipment:

-

Substrate: trans-1,2-Bis(4-pyridyl)ethylene (BPE) or 4-vinylpyridine derivatives.

-

Catalyst (Optional): Resorcinol (as a template in solid state) or Ru(bpy)₃Cl₂ (for visible light solution phase).

-

Light Source: UV LED (365 nm) or Blue LED (450 nm) depending on sensitization.

-

Solvent: Acetonitrile (degassed).

Step-by-Step Methodology:

-

Preparation: Dissolve the vinyl pyridine substrate (1.0 equiv) in degassed acetonitrile (0.1 M concentration). If using a template-directed solid-state approach (to enforce stereochemistry), co-crystallize the substrate with the template acid (e.g., resorcinol) first.

-

Irradiation: Place the reaction vessel in a photoreactor. Irradiate at 365 nm for 12–48 hours. Monitor conversion via 1H NMR (disappearance of vinylic protons at ~7.0-7.5 ppm and appearance of cyclobutyl protons at ~4.5 ppm).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The cyclobutane product often precipitates or can be recrystallized. For solution-phase mixtures, use flash column chromatography (SiO₂, MeOH/DCM gradient) to separate syn and anti isomers.

-

Characterization: Verify the "puckered" cyclobutane geometry using NOESY NMR to confirm cis/trans relationships of the pyridine rings.

Mechanistic Pathway

Figure 2: Mechanistic flow of the [2+2] photocycloaddition used to generate the scaffold.

Therapeutic Applications

Oncology: EGFR and Kinase Inhibition

Pyridinyl cyclobutanes serve as effective bioisosteres for stilbene-based anticancer agents. The cyclobutane ring restricts the rotation of the two aromatic systems, potentially locking the molecule in a bioactive conformation that fits the ATP-binding pocket of kinases like EGFR.

-

Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the cyclobutane core directs the second aryl group into the hydrophobic back pocket.

-

Data: Derivatives have shown cytotoxicity against MCF-7 (breast) and HeLa (cervical) lines with IC₅₀ values comparable to doxorubicin in early screens.[1]

Neurodegeneration: Amyloid-β Inhibition

A specific application of fused pyridinyl cyclobutanes (e.g., thiazolino-2-pyridones) is in the inhibition of amyloid-β (Aβ) fibril formation.[2]

-

Mechanism: The rigid, hydrophobic cyclobutane moiety disrupts the pi-stacking aggregation of Aβ peptides, while the pyridine/thiazolone headgroup maintains solubility in the CNS environment.

-

Significance: This represents a "structure-correction" strategy, using the scaffold to physically block protein misfolding.

Anti-Infectives: Sceptrin-Inspired Analogs

Nature utilizes the cyclobutane motif in marine alkaloids like sceptrin , which exhibits potent antimicrobial activity.[3]

-

Application: Synthetic pyridinyl analogs of sceptrin mimic this activity. The high Fsp³ character allows these compounds to penetrate bacterial cell walls effectively while resisting efflux pumps better than planar antibiotics.

-

Target: These scaffolds have shown activity against Gram-positive strains (e.g., S. aureus) by disrupting membrane integrity.

Quantitative Data Summary

| Therapeutic Area | Target / Cell Line | Compound Class | Activity Metric | Reference |

| Oncology | MCF-7 (Breast Cancer) | Pyridine-Triazole-Cyclobutane | IC₅₀ < 10 µM | [1] |

| Neurodegeneration | Amyloid-β (1-40) | Thiazolino-2-pyridone fused cyclobutane | Fibril Inhibition | [2] |

| Inflammation | COX-2 | Pyridinic Sulfonamide (Analog) | Selectivity > 7.0 | [3] |

| Antimicrobial | S. aureus | Schiff Base Pyridine Deriv.[4] | MIC comparable to Std. | [4] |

References

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. [Link]

-

Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Journal of Organic Chemistry. [Link]

-

Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization and Evaluation of Pyridine derivatives. STM Journals. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

Sources

The Cyclobutanecarboxamide Core: A Technical Guide to its Discovery and Synthetic Evolution in Drug Development

Abstract

The cyclobutane ring, once a synthetic curiosity due to its inherent strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1] This guide provides an in-depth analysis of the discovery and synthetic history of a key subset of these structures: the cyclobutanecarboxamides. We will explore the foundational, multi-step synthetic routes that first made these compounds accessible, detail the causal drivers for innovation, and chart the evolution toward more efficient, stereoselective, and direct catalytic methods. Through field-proven examples from contemporary drug discovery, this paper will illustrate the strategic application of these synthetic methodologies, providing researchers and drug development professionals with a comprehensive understanding of this vital structural motif.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategic choice aimed at solving specific pharmacological challenges. Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane scaffold provides a rigid, three-dimensional structure that can significantly impact a molecule's properties.

Key strategic advantages include:

-

Conformational Restriction: The puckered nature of the cyclobutane ring locks flexible molecules into a more defined, biologically active conformation, which can enhance binding affinity to a target protein.[1]

-

Improved Metabolic Stability: The C-C bonds of the cyclobutane ring are generally more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.

-

Vectorial Orientation of Substituents: The defined geometry of the cyclobutane ring allows for precise spatial orientation of pharmacophoric groups, enabling optimal interactions within a protein binding pocket.

-

Physicochemical Property Modulation: The introduction of this sp³-rich scaffold can reduce planarity and increase solubility, properties that are crucial for oral bioavailability.[1]

The cyclobutanecarboxamide, which combines this rigid core with a versatile amide handle, serves as a critical building block in numerous drug discovery programs. The amide group can act as a key hydrogen bond donor/acceptor or provide a convenient point for further molecular elaboration.

Foundational Synthetic Strategies: The "Build-then-Functionalize" Paradigm

The initial forays into cyclobutanecarboxamide synthesis were dictated by the available tools of classical organic chemistry. The dominant strategy was linear and stepwise: first, construct the cyclobutane ring, then install the carboxylic acid, and finally, form the amide bond.

The Workhorse of Early Synthesis: The Malonic Ester Route

For decades, the malonic ester synthesis was the most reliable and widely taught method for preparing cyclobutanecarboxylic acid, the essential precursor to the corresponding carboxamides.[2][3] This method's logic is rooted in the enhanced acidity of the α-hydrogens of diethyl malonate, which allows for sequential alkylation.

The causality behind this choice was its reliability and use of simple, readily available starting materials. The reaction proceeds via a well-understood nucleophilic substitution mechanism.

Experimental Protocol: Classic Malonic Ester Synthesis of Cyclobutanecarboxylic Acid

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This step is critical as it generates the nucleophile required for ring formation.

-

First Alkylation (S_N2): 1,3-Dibromopropane is added to the reaction mixture. The malonate enolate attacks one of the electrophilic carbons of the dibromopropane in an S_N2 reaction, displacing one bromide and forming an intermediate bromoalkylmalonic ester.

-

Intramolecular Cyclization (S_N2): A second equivalent of base is used to deprotonate the remaining acidic α-hydrogen. The resulting enolate then undergoes an intramolecular S_N2 reaction, attacking the terminal carbon bearing the second bromine atom to close the four-membered ring.

-

Saponification: The resulting diethyl 1,1-cyclobutanedicarboxylate is treated with a strong base (e.g., KOH) and heat to hydrolyze both ester groups to carboxylates.

-

Decarboxylation: The reaction mixture is acidified and heated. The resulting 1,1-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield the final product, cyclobutanecarboxylic acid.[4]

Figure 1: Workflow for the classic malonic ester synthesis of cyclobutanecarboxamides.

From Acid to Amide: Classical Coupling Methods

With cyclobutanecarboxylic acid in hand, the final step was amide bond formation. The historical method of choice often involved converting the carboxylic acid into a more reactive acyl chloride.[5][6]

This was typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting acyl chloride is highly electrophilic and reacts readily with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[5]

Rationale and Limitations of the Foundational Approach:

The malonic ester synthesis followed by acyl chloride formation was a robust and predictable pathway. However, it suffered from several significant drawbacks that ultimately drove the search for new methods:

-

Low Atom Economy: The multi-step sequence, particularly the decarboxylation step, results in significant loss of atoms from the starting materials.

-

Limited Scope for Substitution: Creating substituted cyclobutane rings via this method is challenging. The use of substituted dibromopropanes or malonates can lead to mixtures of products and lower yields.[8][9]

-

Harsh Conditions: The use of strong bases, high temperatures for decarboxylation, and highly reactive reagents like thionyl chloride are incompatible with sensitive functional groups, limiting the complexity of molecules that can be synthesized.

-

Lack of Stereocontrol: This method provides no control over the stereochemistry of substituted cyclobutanes, a critical requirement in modern drug design.

The Evolution to Efficiency: Modern Synthetic Paradigms

The demands of modern drug discovery—requiring rapid access to complex, stereochemically defined molecules—necessitated a move beyond the classical linear syntheses. The evolution in cyclobutanecarboxamide synthesis has been characterized by the development of convergent, catalytic, and stereoselective methods.

[2+2] Photocycloaddition: A Direct Route to the Cyclobutane Core

The [2+2] cycloaddition reaction is arguably the most powerful and direct method for constructing the cyclobutane ring.[10][11][12][13][14] This reaction, often induced by photochemistry, involves the direct union of two alkene-containing molecules to form the four-membered ring in a single step.

Causality for Adoption: The primary driver for adopting [2+2] cycloadditions was the dramatic increase in efficiency and the ability to generate complex substitution patterns and stereochemical relationships that were inaccessible through classical methods.[10][15] This approach allows chemists to build the core ring with substituents already in place, a significant departure from the "build-then-functionalize" paradigm.

Figure 2: Conceptual diagram of a [2+2] photocycloaddition to form a cyclobutanecarboxamide.

Palladium-Catalyzed C–H Functionalization: Activating the "Inert"

A revolutionary strategy in modern synthesis is the direct functionalization of C–H bonds.[16] For cyclobutane synthesis, this has opened up unprecedented possibilities. Using a directing group, often the carboxamide itself, a palladium catalyst can selectively activate a specific C(sp³)–H bond on the cyclobutane ring and couple it with a partner, such as an aryl halide.[17][18]

Causality for Adoption: This approach is transformative because it uses the cyclobutane core as a template and "writes" functionality onto it with high precision. It avoids the need to pre-functionalize starting materials and can provide access to highly substituted, all-cis stereoisomers that are difficult to obtain otherwise.[18] This method represents the pinnacle of synthetic efficiency, building complexity directly onto the simplest of scaffolds.

Direct Catalytic Aminocarbonylation: A One-Step Convergent Synthesis

Recent innovations have led to methods that form the cyclobutanecarboxamide scaffold directly from simpler precursors in a single, catalytic step. A prime example is the palladium-catalyzed aminocarbonylation of vinylcyclobutanols.[19] In this process, a vinylcyclobutanol, an amine, and carbon monoxide are combined in the presence of a palladium catalyst to directly yield an α-substituted β,γ-unsaturated cyclobutanecarboxamide.[19]

Causality for Adoption: This method is highly attractive for its convergence and atom economy. It builds the entire functionalized core in one pot from three separate components, avoiding the multiple steps of pre-forming a carboxylic acid and then performing a separate coupling reaction. The ability to maintain the strained cyclobutane ring without rearrangement is a key achievement of this methodology.[19]

Table 1: Comparison of Major Synthetic Strategies for Cyclobutanecarboxamides

| Method | Starting Materials | Key Transformation | Advantages | Limitations |

| Malonic Ester Synthesis | Diethyl malonate, 1,3-dihaloalkane | Intramolecular S_N2 cyclization, decarboxylation | Reliable, uses simple reagents | Poor atom economy, harsh conditions, limited scope, no stereocontrol[8] |

| [2+2] Cycloaddition | Two alkene precursors | Photochemical or metal-catalyzed ring formation | High efficiency, direct access to complex substitution patterns, good stereocontrol[10][12] | Substrate-dependent, can lead to regio- and stereoisomeric mixtures |

| C–H Functionalization | Cyclobutanecarboxamide, aryl halide | Pd-catalyzed C–H activation and cross-coupling | High precision and stereocontrol, excellent for late-stage functionalization[16][17] | Requires a directing group, catalyst- and substrate-dependent |

| Direct Aminocarbonylation | Vinylcyclobutanol, amine, CO | Pd-catalyzed three-component coupling | Highly convergent, atom-economical, one-pot synthesis[19] | Requires specific vinylcyclobutanol precursors, specialized conditions (CO pressure) |

Field-Proven Insights: Case Studies in Drug Development

The strategic choices behind synthetic routes are best understood by examining their application in the synthesis of marketed drugs.

Apalutamide (Erleada®): Tandem Condensation-Cyclization

Apalutamide is a non-steroidal androgen receptor antagonist used to treat prostate cancer. Its structure features a complex thiohydantoin ring fused to the cyclobutane core. The synthesis elegantly illustrates a modern approach where the amide-like bond is formed as part of a tandem cyclization reaction.

In a common synthetic route, an isothiocyanate fragment is reacted with an α-aminonitrile or α-amino acid derivative of cyclobutane.[20] This initiates a condensation reaction to form a thiourea intermediate, which is not isolated. This intermediate then undergoes an intramolecular cyclization to form the final thiohydantoin ring system in a single, efficient cascade.[20] This strategy avoids the separate synthesis of a cyclobutanecarboxylic acid and a subsequent amide coupling, showcasing a highly convergent and efficient approach to the final active pharmaceutical ingredient.

Boceprevir (Victrelis®): A Focus on the Chiral Core

Boceprevir is a protease inhibitor for the treatment of hepatitis C. While it contains a complex P1 cyclobutyl-like moiety, the most challenging aspect of its synthesis is the construction of the P2 fragment, a gem-dimethyl bicyclic [3.1.0] proline derivative.[21][22] The synthesis of this core often starts from inexpensive chiral materials and employs sophisticated diastereoselective reactions to build the fused-ring system.[22]

Once this complex chiral amine is constructed, it is coupled to the other fragments of the molecule using standard peptide coupling reagents.[23] In this case, the challenge was not the formation of the amide bond itself, but the stereocontrolled synthesis of the highly complex, sterically hindered amine component. This demonstrates that in complex molecule synthesis, the "amide coupling" can be a standard, reliable step, provided the constituent fragments can be accessed efficiently. The choice of coupling reagent (e.g., HATU, HBTU) would be guided by the need to minimize racemization and efficiently couple sterically demanding fragments.

Conclusion and Future Outlook

The synthetic history of cyclobutanecarboxamides mirrors the broader evolution of organic synthesis. The field has progressed from robust but inefficient linear sequences, like the malonic ester synthesis, to highly sophisticated and elegant catalytic strategies that offer unparalleled control and efficiency. The driving force for this evolution has been the relentless demand from medicinal chemistry for rapid and stereocontrolled access to novel and complex chemical matter.

Modern methods such as [2+2] cycloadditions, C–H functionalization, and direct carbonylations now allow chemists to view the cyclobutane ring not as a synthetic challenge, but as a versatile design element. Future innovations will likely focus on even greater precision, developing new organocatalytic and photocatalytic methods that operate under greener, milder conditions and provide access to an even wider array of functionalized cyclobutane scaffolds for the next generation of therapeutics.[15][24][25]

References

-

Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. Journal of the American Chemical Society. Available at: [Link]

-

Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. PubMed. Available at: [Link]

-

Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters. Available at: [Link]

-